molecular formula C24H30ClNO3 B3848865 [1-[4-(4-chlorophenyl)butanoyl]-3-(3-methoxybenzyl)-3-piperidinyl]methanol

[1-[4-(4-chlorophenyl)butanoyl]-3-(3-methoxybenzyl)-3-piperidinyl]methanol

Cat. No. B3848865
M. Wt: 416.0 g/mol
InChI Key: ZGCNMRLKAZHPFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[1-[4-(4-chlorophenyl)butanoyl]-3-(3-methoxybenzyl)-3-piperidinyl]methanol, also known as CP 47,497, is a synthetic cannabinoid that was first synthesized in the 1980s. It is a potent agonist of the cannabinoid receptors, which are found throughout the body and play a crucial role in various physiological processes.

Mechanism of Action

[1-[4-(4-chlorophenyl)butanoyl]-3-(3-methoxybenzyl)-3-piperidinyl]methanol 47,497 binds to the cannabinoid receptors in the body, which are part of the endocannabinoid system. This system plays a crucial role in regulating various physiological processes, including pain, appetite, mood, and memory. When [1-[4-(4-chlorophenyl)butanoyl]-3-(3-methoxybenzyl)-3-piperidinyl]methanol 47,497 binds to the receptors, it activates them, leading to a cascade of biochemical and physiological effects.
Biochemical and Physiological Effects:
[1-[4-(4-chlorophenyl)butanoyl]-3-(3-methoxybenzyl)-3-piperidinyl]methanol 47,497 has been shown to have a wide range of biochemical and physiological effects, including the modulation of pain, inflammation, appetite, and memory. It has also been shown to affect the release of neurotransmitters, such as dopamine and serotonin, which play a crucial role in mood regulation.

Advantages and Limitations for Lab Experiments

One of the main advantages of using [1-[4-(4-chlorophenyl)butanoyl]-3-(3-methoxybenzyl)-3-piperidinyl]methanol 47,497 in lab experiments is its potency and selectivity for the cannabinoid receptors. This makes it an excellent tool for studying the endocannabinoid system and its role in various physiological processes. However, one of the limitations is that it is a synthetic compound and may not fully mimic the effects of natural cannabinoids found in the body.

Future Directions

There are several future directions for research on [1-[4-(4-chlorophenyl)butanoyl]-3-(3-methoxybenzyl)-3-piperidinyl]methanol 47,497 and the endocannabinoid system. One area of interest is the development of new drugs that target the cannabinoid receptors for the treatment of various diseases, such as chronic pain and inflammation. Another area of interest is the study of the effects of cannabinoids on the immune system and their potential use in the treatment of autoimmune diseases. Additionally, there is a need for further research on the long-term effects of cannabinoids on the body and their potential for addiction and abuse.
Conclusion:
In conclusion, [1-[4-(4-chlorophenyl)butanoyl]-3-(3-methoxybenzyl)-3-piperidinyl]methanol 47,497 is a synthetic cannabinoid that has been widely used in scientific research to study the endocannabinoid system and its role in various physiological processes. It has been shown to have a wide range of biochemical and physiological effects, including the modulation of pain, inflammation, appetite, and memory. While there are advantages and limitations to its use in lab experiments, there are several future directions for research on [1-[4-(4-chlorophenyl)butanoyl]-3-(3-methoxybenzyl)-3-piperidinyl]methanol 47,497 and the endocannabinoid system that hold great promise for the development of new drugs and treatments.

Scientific Research Applications

[1-[4-(4-chlorophenyl)butanoyl]-3-(3-methoxybenzyl)-3-piperidinyl]methanol 47,497 has been widely used in scientific research to study the cannabinoid receptors and their role in various physiological processes. It has been used to investigate the effects of cannabinoids on pain, inflammation, appetite, and memory, among other things.

properties

IUPAC Name

4-(4-chlorophenyl)-1-[3-(hydroxymethyl)-3-[(3-methoxyphenyl)methyl]piperidin-1-yl]butan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30ClNO3/c1-29-22-7-2-6-20(15-22)16-24(18-27)13-4-14-26(17-24)23(28)8-3-5-19-9-11-21(25)12-10-19/h2,6-7,9-12,15,27H,3-5,8,13-14,16-18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGCNMRLKAZHPFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CC2(CCCN(C2)C(=O)CCCC3=CC=C(C=C3)Cl)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[1-[4-(4-Chlorophenyl)butanoyl]-3-(3-methoxybenzyl)-3-piperidinyl]methanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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[1-[4-(4-chlorophenyl)butanoyl]-3-(3-methoxybenzyl)-3-piperidinyl]methanol

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